Enhanced Lipophilicity vs. Non-Fluorinated Scaffold
The introduction of a fluorine atom at the 4-position increases lipophilicity relative to the non-fluorinated parent scaffold. This is a key differentiator for projects requiring improved membrane permeability [1][2].
| Evidence Dimension | Calculated lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 2.4 |
| Comparator Or Baseline | Ethyl indoline-2-carboxylate (non-fluorinated analog), XLogP3 of 1.9 |
| Quantified Difference | An increase of 0.5 log units (approximately 3.2-fold higher partition coefficient) |
| Conditions | Computed property based on molecular structure [1][3] |
Why This Matters
This difference in lipophilicity can be decisive for projects targeting intracellular or CNS-penetrant compounds, where a higher logP is often required for passive membrane diffusion.
- [1] PubChem. (n.d.). 1H-Indole-2-carboxylic acid, 4-fluoro-2,3-dihydro-, ethyl ester. PubChem CID 71165488. View Source
- [2] Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. View Source
- [3] PubChem. (n.d.). Ethyl indoline-2-carboxylate. PubChem CID 2737179. View Source
